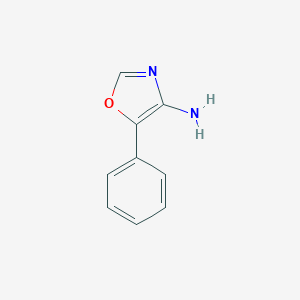

5-Phenyloxazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

124005-88-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-phenyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C9H8N2O/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H,10H2 |

InChI Key |

CAHOGPPKWDJLNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)N |

Synonyms |

4-Oxazolamine, 5-phenyl- |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Phenyloxazol 4 Amine

Reactivity of the Exocyclic Amine Group at C4

The primary amine group attached to the C4 carbon is a dominant functional group, imparting significant nucleophilic and basic character to the molecule. Its reactivity is central to the derivatization of the 5-phenyloxazol-4-amine scaffold.

The nitrogen atom of the exocyclic amine possesses a lone pair of electrons, making it a prime target for electrophilic attack. This nucleophilic nature allows it to react readily with a variety of electrophiles, such as acyl chlorides and alkyl halides, to form corresponding amides or secondary amines. This reactivity is fundamental to building more complex molecules from the this compound core.

Table 1: Representative Electrophilic Reactions at the C4-Amine

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl Chloride | N-(5-phenyloxazol-4-yl)acetamide |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-(5-phenyloxazol-4-yl)acetamide |

| Alkyl Halide | Methyl Iodide | N-Methyl-5-phenyloxazol-4-amine |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-(5-phenyloxazol-4-yl)benzenesulfonamide |

The nucleophilicity of the C4-amino group is a cornerstone of its chemical behavior. While it readily participates in bond-forming reactions with strong electrophiles, its reactivity can be modulated by the reaction conditions. The basicity of the amine means that in highly acidic environments, it can be protonated to form the corresponding ammonium (B1175870) salt. This protonation renders the amine non-nucleophilic, effectively shutting down its reactivity towards electrophiles. libretexts.orglibretexts.org Therefore, controlling the pH is crucial for reactions involving this functional group.

As a primary amine, this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The mechanism proceeds through several key steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of Water: The departure of water generates a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product. libretexts.orglibretexts.org

The optimal pH for imine formation is typically mildly acidic (around pH 5). libretexts.orglibretexts.org At lower pH values, the amine becomes fully protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. thieme-connect.de However, the substituents—the C4-amine and the C5-phenyl group—profoundly modify this inherent reactivity.

Electrophilic aromatic substitution (EAS) on the oxazole ring itself is challenging due to the electron-withdrawing nature of the ring nitrogen atom. thieme-connect.de However, the presence of the powerful electron-donating amino group at the C4 position significantly activates the ring for EAS reactions. In aromatic systems, amino groups are strong activating, ortho- and para-directing substituents. minia.edu.eg

Within the this compound framework, the positions "ortho" to the amine are C5 and the nitrogen at position 3, and the "para" position is C2.

Attack at C2: The C2 position is electronically favored due to the para-directing effect of the C4-amine.

Attack at C5: The C5 position is sterically accessible and is ortho to the activating amine group. However, it is already substituted with a phenyl group.

Therefore, electrophilic substitution is most likely to occur at the C2 position of the oxazole ring or on the C5-phenyl ring. The phenyl group itself will be activated by the attached oxazole system, with substitution likely directed to its ortho- and para-positions. The precise outcome would depend on the specific electrophile and reaction conditions.

While the oxazole ring is generally resistant to nucleophilic attack, specific substitution patterns can render certain positions susceptible. The C5 position of the oxazole ring can be a site for nucleophilic substitution, particularly if it bears a suitable leaving group. For instance, studies on related 2-phenyl-4-substituted oxazoles have shown that a 5-(methylsulfonyl) group can be readily displaced by various amine nucleophiles to provide 5-amino-oxazole derivatives. acs.org

Furthermore, research on 5-amino-4-trifluoromethyl-1,3-oxazoles provides a compelling model for the reactivity of this compound. scielo.org.pe In this analogous system, the CF₃-C=C-NHR subunit is highly reactive. The initial step can be a nucleophilic displacement of a group at C5, followed by elimination to form a reactive Michael system, which then undergoes further nucleophilic addition. scielo.org.pe This suggests that the C5 position of this compound could be susceptible to a domino sequence of elimination-addition reactions under certain conditions, especially in the presence of strong nucleophiles. scielo.org.pe

Another relevant reaction is the deprotonation of the ring. In 5-methoxy-2-phenyloxazole, treatment with a strong base like n-butyllithium leads to deprotonation at the C4 position. scispace.com While the C4 position in this compound is substituted, this highlights the potential for activating the ring towards certain reactions via manipulation of ring protons under strongly basic conditions.

Ring-Opening Reactions and Transformation Pathways

The oxazole ring of this compound and its derivatives is susceptible to cleavage under various reaction conditions, leading to the formation of diverse acyclic and heterocyclic structures. These reactions are often initiated by nucleophilic attack or acidic/basic conditions.

One common transformation involves the ring-opening of 4-arylmethylene-2-phenyloxazol-5(4H)-ones, which are structurally related to this compound. For instance, reaction with 2-aminobenzoic acid can lead to different products depending on the solvent; in acetic acid, one type of ring-opened product is formed, while in n-butanol, a different one is obtained. researchgate.netbohrium.com The resulting product from the acetic acid reaction can be further cyclized to a 4H-3,1-benzoxazin-4-one derivative by heating in acetic anhydride. researchgate.netbohrium.com This benzoxazinone (B8607429) can then react with various nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303), phenylhydrazine, and amines, leading to further ring-opening and the formation of a variety of substituted amides. researchgate.netbohrium.com

Similarly, the reaction of (Z)-2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate (B1210297) with ethyl 2-amino-4-methylthiazole-5-carboxylate results in ring opening to yield a thiazolyl benzamidoacrylamide derivative. mdpi.com Treatment of the same starting material with hydrazine hydrate also causes ring opening and deacylation to produce a hydrazide. mdpi.com

Acid-catalyzed ring-opening has also been observed. For example, 5-methoxy-2-phenyloxazole derivatives, upon reaction with aldehydes and subsequent treatment with acid, undergo ring cleavage to form N-benzoyl α,β-dehydroamino acids. scispace.com Under strong acidic conditions (HCl/H₂O), the oxazole ring of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is cleaved to form a β-keto amide.

Furthermore, spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-ones undergo ring-opening reactions under various conditions to yield simple quinoxaline (B1680401) derivatives. researchgate.net

The following table summarizes the transformation pathways of oxazole derivatives through ring-opening reactions:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid / Acetic acid | Ring-opened amide | researchgate.netbohrium.com |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid / n-Butanol | Ring-opened amide | researchgate.netbohrium.com |

| (Z)-2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiazolyl benzamidoacrylamide | mdpi.com |

| (Z)-2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate | Hydrazine hydrate | Hydrazide | mdpi.com |

| 5-Methoxy-2-phenyloxazole derivative | Aldehyde, then acid | N-Benzoyl α,β-dehydroamino acid | scispace.com |

| N-Allyl-2-(p-tolyl)-4-tosyloxazol-5-amine | HCl / H₂O | β-Keto amide | |

| 2-Phenyl-1'H,5H-spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-one | Various conditions | Quinoxaline derivatives | researchgate.net |

Rearrangement Reactions Involving the Oxazole Core

The oxazole core can undergo several types of rearrangement reactions, often thermally or photochemically induced, leading to isomeric structures.

A notable example is the Cornforth rearrangement, where a 4-acyloxazole undergoes a thermal pericyclic ring opening to a nitrile ylide intermediate. wikipedia.org This intermediate then rearranges and cyclizes to form an isomeric oxazole. wikipedia.org The reaction's success is dependent on the relative stability of the starting material and the product, with yields reported to be over 90% when nitrogen-containing heterocycles are used as substituents. wikipedia.org

Photochemical rearrangements are also prevalent. For instance, 5-phenylisoxazole (B86612) can phototranspose to 5-phenyloxazole (B45858). researchgate.net This transformation is believed to proceed via a pathway involving the interchange of the N2 and C3 positions of the ring. researchgate.net In addition to transposition, photo-ring cleavage can occur, yielding products like benzoylacetonitrile. researchgate.net

Base-induced rearrangement of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine using NaOH in ethanol (B145695) can trigger a ring expansion to a 1,4-oxazepine.

The table below outlines key rearrangement reactions of the oxazole core:

| Starting Material/Reaction Type | Conditions | Intermediate | Product | Reference(s) |

| 4-Acyloxazole (Cornforth Rearrangement) | Thermal | Nitrile ylide | Isomeric oxazole | wikipedia.org |

| 5-Phenylisoxazole | Photochemical | - | 5-Phenyloxazole | researchgate.net |

| N-Allyl-2-(p-tolyl)-4-tosyloxazol-5-amine | NaOH / EtOH | - | 1,4-Oxazepine |

Domino Reactions and Cascade Processes Utilizing Aminooxazole Intermediates

5-Aminooxazoles, including this compound and its derivatives, are valuable intermediates in domino and cascade reactions, which allow for the construction of complex molecular architectures in a single pot. These reactions often involve a sequence of intramolecular and intermolecular events.

A prominent example is the Ugi three-component reaction (Ugi-3CR) to synthesize 5-aminooxazoles, which can then undergo further transformations. researchgate.netmdpi.commdpi.com The mechanism typically involves the condensation of an amine and an aldehyde to form an imine, which is then attacked by an isocyanide to form a nitrilium ion intermediate. This intermediate undergoes a ring-chain tautomerization to yield the 5-aminooxazole. researchgate.netmdpi.commdpi.com

These in-situ generated 5-aminooxazoles can participate in subsequent cascade reactions. For instance, they can react with dienophiles like maleic anhydride in an aza-Diels-Alder cycloaddition. researchgate.netmdpi.com This is followed by a sequence of N-acylation, decarboxylation, and dehydration to afford complex heterocyclic structures such as pyrrolo[3,4-b]pyridin-5-ones. researchgate.netmdpi.com

Another cascade process involves an intramolecular aza-Diels-Alder cycloaddition of a 5-aminooxazole intermediate, followed by an aromatization process, to synthesize 5-aryl-benzo[f] researchgate.netacs.orgnaphthyridines. mdpi.com Domino reactions have also been utilized to prepare α-trifluoromethyl α-amino acids with unsaturated side-chains from 5-fluoro-4-trifluoromethyloxazole and various alcohols in a one-pot procedure. nih.gov

The following table summarizes some domino and cascade reactions involving aminooxazole intermediates:

| Reaction Type | Key Steps | Final Product(s) | Reference(s) |

| Ugi-3CR / Aza-Diels-Alder Cascade | Ugi-3CR, aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, dehydration | Pyrrolo[3,4-b]pyridin-5-ones | researchgate.netmdpi.com |

| Ugi-3CR / Intramolecular Aza-Diels-Alder Cascade | Ugi-3CR, intramolecular aza-Diels-Alder cycloaddition, aromatization | 5-Aryl-benzo[f] researchgate.netacs.orgnaphthyridines | mdpi.com |

| Domino Reaction | Reaction of 5-fluoro-4-trifluoromethyloxazole with alcohols | α-Trifluoromethyl α-amino acids | nih.gov |

Stability and Degradation Pathways of this compound Under Various Conditions

The stability of this compound and related oxazole derivatives is influenced by various factors, including the presence of nucleophiles, acidic or basic conditions, and exposure to radiation.

Derivatives of 2-phenyloxazole (B1349099) have shown limited stability in acidic conditions. For example, organosilicon derivatives of 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) are not stable in acidic environments. ucl.ac.uk The stability of photocatalytic materials based on polyimines and polyhydrazones can be compromised by degradation reactions with alkyl-amines. acs.org

Energetic processing, such as bombardment with high-energy electrons, can induce degradation. csic.es This process simulates the effects of cosmic rays and can lead to the destruction of the molecule. csic.es The stability of oxazole derivatives can also be affected by their substituents. For example, in a study of POPOP isomers, the introduction of organosilicon groups was found to influence their resistance to degradation. ucl.ac.uk

The table below provides an overview of the stability and degradation of oxazole derivatives under different conditions:

| Compound/Derivative | Condition(s) | Observation/Degradation Pathway | Reference(s) |

| Organosilicon derivatives of POPOP | Acidic conditions | Not stable | ucl.ac.uk |

| Polyimine/polyhydrazone materials | Presence of alkyl-amines | Degradation | acs.org |

| 2-Aminooxazole | High-energy electron bombardment | Destruction of the molecule | csic.es |

| POPOP isomers | - | Isomers with organosilicon groups showed different degradation resistance | ucl.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenyloxazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Phenyloxazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of an amine-substituted phenyloxazole derivative is expected to show distinct signals corresponding to the protons of the amine group, the oxazole (B20620) ring, and the phenyl ring. In a study of the isomeric 2-Amino-4-phenyloxazole, the spectrum was recorded in DMSO-d6. bioline.org.br The amine protons (-NH₂) typically appear as a broad singlet, and in this case, were observed at 6.74 ppm. bioline.org.br The protons of the phenyl group generally exhibit signals in the aromatic region, typically between δ 7.2 and 8.0 ppm. For 2-Amino-4-phenyloxazole, these were observed as a multiplet, with a triplet at δ 7.23 (1H), another triplet at δ 7.35 (2H), and a doublet at δ 7.63 (2H). bioline.org.br The remaining singlet at δ 7.87 corresponds to the single proton on the oxazole ring (H-5). bioline.org.br

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-phenyloxazole bioline.org.br

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 6.74 | s | 2H | -NH₂ |

| 7.23 | t | 1H | Phenyl-H |

| 7.35 | t | 2H | Phenyl-H |

| 7.63 | d | 2H | Phenyl-H |

| 7.87 | s | 1H | Oxazole H-5 |

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Amino-4-phenyloxazole, the carbon signals were assigned as follows: the carbons of the phenyl ring appear at δ 124.8, 127.3, and 128.6. bioline.org.br The carbon atom of the oxazole ring attached to the phenyl group (C4) is found at δ 139.1, while the other oxazole ring carbon (C5) is at δ 132.1. bioline.org.br The carbon of the oxazole ring bonded to the amine group (C2) resonates at δ 161.7. bioline.org.br

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4-phenyloxazole bioline.org.br

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 124.8 | Phenyl-C |

| 127.3 | Phenyl-C |

| 128.6 | Phenyl-C |

| 132.1 | Oxazole C-5 |

| 139.1 | Oxazole C-4 |

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of protons within the phenyl ring and any coupling between the amine protons and other nearby protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the phenyl and oxazole rings.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Amine and Oxazole Ring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the amine group and the oxazole ring.

The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3400-3250 cm⁻¹. beilstein-journals.orgut.ac.ir The N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. ut.ac.ir The C-N stretching of an aromatic amine is usually observed between 1335 and 1250 cm⁻¹. ut.ac.ir The oxazole ring itself has characteristic vibrations, including the C=N stretch around 1650-1600 cm⁻¹ and C-O stretching vibrations. beilstein-journals.org

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| C=N Stretch (oxazole) | 1650 - 1600 |

| N-H Bend | 1650 - 1580 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₂O), the calculated molecular weight is approximately 160.17 g/mol . nih.gov The molecular ion peak (M⁺) in the mass spectrum would therefore be expected at an m/z value of 160. bioline.org.br

The fragmentation pattern is a unique fingerprint of a molecule. For 2-Amino-4-phenyloxazole, the major fragment ions observed were at m/z 131, 104 (base peak), 89, 77, 63, and 51. bioline.org.br The loss of HCN (27 mass units) from the molecular ion could lead to the fragment at m/z 133, and further fragmentation would lead to the other observed ions. The peak at m/z 77 is characteristic of a phenyl group.

Table 4: Mass Spectrometry Data for 2-Amino-4-phenyloxazole bioline.org.br

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 160 | 93% | [M]⁺ |

| 131 | 12% | [M-CHO]⁺ or [M-HCN-H]⁺ |

| 104 | 100% | [C₇H₆N]⁺ |

| 89 | 19% | [C₇H₅]⁺ |

| 77 | 15% | [C₆H₅]⁺ |

| 63 | 7% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic amines are known to absorb in the UV-Vis range. gexinonline.com For a related compound, 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a strong absorption maximum is observed at 359 nm in cyclohexane. photochemcad.com It is therefore expected that this compound, with its conjugated system of the phenyl and oxazole rings, would exhibit significant UV absorption. The exact position of the absorption maximum (λmax) would depend on the solvent and the specific electronic structure of the molecule. The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic and heterocyclic rings.

X-ray Crystallography for Precise Solid-State Structural Determination

No crystallographic data, such as unit cell dimensions, space group, or refined atomic coordinates for this compound, has been deposited in crystallographic databases or published in scientific journals. This information is essential for a detailed description of its solid-state molecular structure.

Advanced Spectroscopic Methods for Probing Electronic Properties

There are no available research articles detailing the use of advanced spectroscopic methods like UV-Vis absorption spectroscopy, fluorescence spectroscopy, or computational chemistry studies (e.g., Density Functional Theory) to determine the electronic properties of this compound. Consequently, data regarding its absorption maxima, emission characteristics, HOMO/LUMO energy levels, and other electronic transition properties are not available.

While research exists for structurally related compounds such as oxazolone (B7731731) derivatives or other substituted oxazoles, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Theoretical and Computational Chemistry Studies of 5 Phenyloxazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), have become indispensable tools for chemists.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For oxazole (B20620) derivatives, DFT calculations are instrumental in determining their geometric and electronic properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter; a larger gap implies higher stability and lower reactivity. researchgate.netirjweb.com

For a related series of oxazole derivatives, DFT calculations have been used to determine these parameters. For instance, studies on various substituted oxazoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net In the case of 5-Phenyloxazol-4-amine, the phenyl group at position 5 and the amine group at position 4 would be expected to significantly impact the electronic distribution. The amino group, being an electron-donating group, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The phenyl group can act as a π-system that can either donate or withdraw electron density depending on its interaction with the oxazole ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Oxazoles (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazole | -6.8 | 0.5 | 7.3 |

| 2-Aminooxazole | -6.2 | 0.7 | 6.9 |

| 5-Phenyloxazole (B45858) | -6.5 | -0.1 | 6.4 |

| This compound (Estimated) | -5.9 | -0.3 | 5.6 |

Note: Data for Oxazole, 2-Aminooxazole, and 5-Phenyloxazole are representative values from literature on similar compounds. The values for this compound are estimated based on the expected effects of the substituents and are for illustrative purposes only. Actual values would require specific DFT calculations.

Computational methods are also employed to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure of a molecule. For oxazole derivatives, the chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. mdpi.comsdiarticle5.com For this compound, the protons and carbons of the phenyl ring and the oxazole ring would have characteristic chemical shifts influenced by the electron-donating amino group. For instance, the ¹³C NMR spectrum is expected to show a carbonyl carbon peak in the range of 160-170 ppm, which is characteristic of the oxazolone (B7731731) derivative. sdiarticle5.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. researchgate.net Oxazole derivatives are known to exhibit absorption bands in the UV-Vis region due to π-π* and n-π* transitions. The position and intensity of these bands are dependent on the molecular structure and the solvent. mdpi.com For this compound, the conjugated system encompassing the phenyl and oxazole rings would lead to characteristic absorption maxima. The amino group would likely cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted phenyloxazole.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) - H on C2 | ~8.0 |

| ¹³C NMR (δ, ppm) - C4 | ~145 |

| ¹³C NMR (δ, ppm) - C5 | ~125 |

| UV-Vis λmax (nm) | ~280-320 |

Note: These are estimated values based on data from related oxazole structures. mdpi.comsdiarticle5.commdpi.com Precise values require specific computational analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

For example, the synthesis of substituted oxazoles often involves cyclization reactions. acs.org Computational modeling can be used to explore different possible reaction pathways, determine the most energetically favorable route, and understand the role of catalysts. The structure of the transition state for the ring-closing step, for instance, can be calculated to understand the stereochemical outcome of the reaction.

Furthermore, the reactivity of the amino group in this compound could be a subject of computational investigation. The mechanism of its acylation or alkylation could be modeled to predict the regioselectivity and the energy barriers associated with these transformations. Such studies are crucial for designing new derivatives with desired properties.

Conformational Analysis and Tautomeric Equilibria of this compound

Conformational Analysis: Molecules with rotatable bonds can exist in different conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. For this compound, the key rotatable bond is the one connecting the phenyl group to the oxazole ring. The rotation around this bond will be hindered by steric interactions between the ortho-protons of the phenyl group and the atoms of the oxazole ring.

Computational methods, such as DFT, can be used to generate a potential energy surface by systematically rotating this bond. This allows for the identification of the global minimum energy conformation and any other low-energy conformers. Studies on related oxazole-containing amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. nih.gov In this compound, an intramolecular hydrogen bond between the amino group and the oxazole nitrogen is conceivable and would significantly influence its preferred geometry.

Tautomeric Equilibria: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, such as the imino tautomer. The relative stability of these tautomers can be assessed using quantum chemical calculations. nih.gov The energy difference between the tautomers determines their equilibrium population.

Computational studies on the tautomerism of similar heterocyclic systems have shown that the solvent can have a significant effect on the relative stability of tautomers. beilstein-journals.org Therefore, it is important to include solvent effects in the calculations, either implicitly using continuum solvent models or explicitly by including solvent molecules in the simulation.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations provide information about static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change with time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in solution or in a biological system. For example, an MD simulation in a box of water molecules would reveal how the compound interacts with the solvent, including the formation and breaking of hydrogen bonds. This information is crucial for understanding its solubility and transport properties.

If this compound were being investigated as a potential drug candidate, MD simulations could be used to study its interaction with a target protein. mdpi.com By placing the molecule in the active site of the protein and running an MD simulation, one can observe how it binds, the stability of the complex, and the key interactions that are responsible for binding. This can provide valuable insights for the rational design of more potent and selective inhibitors.

5 Phenyloxazol 4 Amine As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Compounds

The strategic placement of reactive functional groups on the 5-phenyloxazol-4-amine scaffold makes it an ideal starting point for the construction of new and complex heterocyclic structures. The amine group at the 4-position readily participates in cyclization reactions, enabling the annulation of additional rings onto the oxazole (B20620) core.

Construction of Fused and Spatially Constrained Oxazole Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly oxazolo[5,4-d]pyrimidines. nih.govnih.govscilit.combeilstein-journals.org These fused-ring systems are of considerable interest due to their structural similarity to naturally occurring purines, suggesting potential biological activities. nih.govnih.gov

The general synthetic strategy involves the elaboration of a 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole, which serves as a close analogue or direct derivative of this compound. nih.govbeilstein-journals.org A stepwise annulation is often preferred to build the pyrimidine (B1678525) ring. nih.gov For instance, 5-aminooxazole-4-carboxylates can be reacted with benzoylisothiocyanate to form thiourea (B124793) intermediates. nih.gov Subsequent cyclization of these intermediates, though sometimes challenging, can lead to the desired oxazolo[5,4-d]pyrimidine (B1261902) core. nih.gov Another successful approach involves the condensation of 5-aminooxazole-4-carboxylic acid ethyl esters with acid isothiocyanates, followed by a base-catalyzed cyclization to yield 5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones. ibb.waw.pl These products can be further functionalized, demonstrating the modularity of this synthetic route. ibb.waw.pl

| Starting Material (Derivative) | Reagent(s) | Fused Heterocyclic Product | Reference(s) |

| Ethyl 5-amino-2-methyloxazole-4-carboxylate | Benzoylisothiocyanate, then base | 2-Methyl-oxazolo[5,4-d]pyrimidine derivative | nih.gov |

| 5-Aminooxazole-4-carboxylic acid ethyl esters | Acid isothiocyanates, then KOH | 5-Mercaptooxazolo[5,4-d]pyrimidin-7(6H)-one | ibb.waw.pl |

| 5-Amino-6-chloropyrimides | Acid chlorides, then Cu-catalyst | 2-Aryl-7-amino-oxazolo[5,4-d]pyrimidines | ibb.waw.pl |

Incorporation into Complex Polyfunctional Molecular Architectures

Beyond fused systems, this compound is a key intermediate for creating complex molecules with diverse functional groups. The reactivity of the oxazole ring and its substituents allows for the introduction of various moieties, leading to structures with significant molecular diversity. For example, a versatile method for synthesizing 2-phenyl-4,5-substituted oxazoles begins with 4-bis(methylthio)methylene-2-phenyloxazol-5-one. acs.org Nucleophilic ring-opening with amines, followed by intramolecular cyclization, generates oxazole-4-carboxamides. acs.org Subsequent oxidation of a methylthio group at the 5-position to a more reactive methylsulfonyl group allows for facile displacement by various amines, affording novel 5-amino-2-phenyl-4-substituted oxazoles. acs.org This sequence highlights how the core structure can be systematically built upon to create polyfunctional architectures. acs.org

In other examples, 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones, which can be considered derivatives of the core structure, react with amines like pyridin-2-amine under microwave irradiation to form entirely new and complex heterocyclic systems such as imidazo[1,2-a]pyridin-2-ones. thieme-connect.comresearchgate.net These transformations underscore the role of the oxazole template in generating significant molecular complexity from readily available starting materials. thieme-connect.com

Scaffold for the Generation of Amino Acid and Peptide Analogues

The rigid framework of the oxazole ring makes it an excellent scaffold for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.govmdpi.com 1,3-Oxazole derivatives are widely used as masked peptides and precursors to amino acids. bioorganica.com.ua

The this compound structure can be used to create analogues of amino acids and dipeptides. Oxazolones, which are closely related synthetic precursors, are pivotal intermediates in the synthesis of α-amino acid derivatives. acs.orgacs.org The reaction of 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone with unprotected amino acid anions proceeds via displacement of the ethoxy group, directly conjugating the amino acid to the oxazole scaffold. nih.gov This method provides a straightforward route to creating non-natural amino acids where the oxazole ring imposes conformational constraints. nih.gov

Furthermore, the oxazole ring can be incorporated into larger peptide chains to confer specific structural properties or to act as a stable replacement for labile peptide bonds. mdpi.com The synthesis of vinyl dipeptides, for instance, can start from a 2-phenyloxazol-5(4H)-one intermediate, which is then reacted with various amines to build a peptidomimetic structure. scirp.org These synthetic strategies leverage the oxazole core to spatially orient substituents in a manner that mimics the side chains of natural amino acids, making them valuable tools in drug discovery and chemical biology. nih.govmdpi.com

| Oxazole-based Precursor | Reactant | Resulting Analogue | Synthetic Outcome | Reference(s) |

| 2-Phenyloxazol-5(4H)-one | Polyfluoroaromatic compounds | Non-natural fluorinated amino acids | Introduction of fluorine into amino acid structures | rsc.org |

| 2-Phenyl-4-ethoxymethylene-5(4H)-oxazolone | Amino acid anions | Amino-acid conjugated oxazolones | Direct linking of amino acids to the oxazole scaffold | nih.gov |

| 4-Furfurylidene-2-phenyloxazol-5(4H)-one | Aliphatic/aromatic amines | Vinyl dipeptides | Creation of pseudopeptide structures | scirp.org |

| 5-Methoxy-2-phenyloxazole | Aldehydes, then acid | α,β-Dehydroamino acids | Ring-opening to form unsaturated amino acids | scispace.com |

Intermediate in the Synthesis of Organic Materials with Tailored Electronic Properties (focused on the synthetic transformation, not material properties)

While less common than its application in medicinal chemistry, the phenyloxazole core is a known component of some organic functional materials, such as fluorescent dyes and luminophores. The synthesis of these materials can involve intermediates structurally related to this compound, where the synthetic transformations are key to building the final conjugated system.

One of the most well-known oxazole-based luminophores is 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). nih.gov The synthesis of structural isomers of POPOP and their derivatives highlights the types of transformations that amino-oxazole intermediates can undergo. nih.govmdpi.com For example, a synthetic scheme for a POPOP isomer involves the use of a bisformyl intermediate which is then reacted to form the terminal oxazole moieties. mdpi.com While not directly starting from this compound, the construction of these multioxazole systems often relies on the cyclization of precursors that contain amine and carbonyl functionalities, analogous to the reactivity of amino-oxazoles.

The key transformation in incorporating an amino-oxazole into a larger conjugated system would typically involve converting the amine group into a linkage compatible with polymerization or cross-coupling reactions. For instance, the amine could be diazotized and converted into a halide, which could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to link the phenyloxazole unit to other aromatic systems, thereby extending conjugation. Alternatively, the amine could undergo condensation reactions with carbonyl compounds to form imine or enamine linkages within a larger molecular framework designed for specific electronic properties. These synthetic transformations, focused on building extended π-systems, are crucial for developing new organic materials. researchgate.net

Future Research Directions and Unexplored Avenues in 5 Phenyloxazol 4 Amine Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the preparation of biologically active compounds. While methods for the synthesis of oxazole (B20620) derivatives exist, the development of highly enantioselective and diastereoselective routes to substituted 5-phenyloxazol-4-amine derivatives remains a significant area for future research.

Current research has demonstrated the potential for diastereoselective reactions involving oxazolone (B7731731) precursors. For example, diastereoselective aldol (B89426) condensations and Michael additions have been used to create stereocenters with good control. researchgate.netthieme-connect.com One study detailed a diastereoselective condensation of a chiral imine with a silyloxypyrrole to establish specific stereochemistry. researchgate.net Another highlighted a titanium-mediated aldol condensation that showed diastereoselective preference. thieme-connect.com Furthermore, the use of chiral auxiliaries, such as (R)-(+)-2-methyl-2-propanesulfinamide, has been instrumental in achieving stereoselective synthesis of related phenol (B47542) cores. researchgate.net

Future work in this area could focus on several promising strategies:

Chiral Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is crucial. For instance, cinchona alkaloid amide/Zn(OTf)2 catalysts have shown success in enantioselective vinylogous Mannich reactions of related ketimines. researchgate.net The exploration of new ligand scaffolds for metals like ruthenium, rhodium, and palladium could lead to highly efficient and selective transformations. rsc.org

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction offers a powerful tool for the construction of complex cyclic systems with multiple stereocenters. Research into chiral dienophiles derived from this compound or its precursors could provide access to a wide range of enantiomerically enriched products. nih.gov The use of chiral Lewis acids as catalysts in these reactions has already shown promise in controlling diastereoselectivity. nih.gov

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in situ racemization of the starting material can theoretically provide a 100% yield of a single enantiomer. Applying this concept to the synthesis of this compound derivatives, particularly through enzymatic or chemo-catalytic methods, is a compelling avenue for future investigation.

| Catalyst/Method | Reaction Type | Key Feature |

| Chiral imine condensation | Condensation | Establishes C5, C6 stereochemistry researchgate.net |

| (R)-(+)-2-methyl-2-propanesulfinamide | Chiral Auxiliary | Stereoselective synthesis of (S)-4-(1-aminoethyl)phenol core researchgate.net |

| Cinchona alkaloid amide/Zn(OTf)2 | Vinylogous Mannich reaction | Enantioselective, good yields researchgate.net |

| Mg(ClO(4))(2) | Diels-Alder reaction | Catalyzes reaction of chiral menthyl acrylates nih.gov |

Exploration of Novel Catalytic Transformations Involving this compound

The inherent reactivity of the this compound scaffold makes it an attractive candidate for use in catalysis. The amino group and the oxazole ring can both participate in catalytic cycles, either as a directing group, a ligand for a metal center, or as a Brønsted acid/base catalyst.

Future research directions in this area include:

Organocatalysis: Derivatives of this compound could be designed to act as novel organocatalysts. For example, appropriately functionalized derivatives could catalyze aldol reactions, Michael additions, or Mannich reactions. The development of L-proline-based catalysts for the synthesis of related 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives highlights the potential of amino acid-derived structures in organocatalysis. researchgate.net

Transition Metal Catalysis: The nitrogen and oxygen atoms of the oxazole ring can coordinate to transition metals, making this compound derivatives potential ligands in catalysis. Gold-catalyzed intramolecular cyclizations of N-propargylamides have been used to construct 5-oxazole ketones, demonstrating the compatibility of the oxazole ring with transition metal catalysis. acs.org Future work could explore their use in cross-coupling reactions, hydrogenations, and oxidations.

Photoredox Catalysis: The electron-rich nature of the this compound system suggests its potential as a photoredox catalyst. Upon irradiation, it may be able to facilitate single-electron transfer processes, enabling a wide range of novel transformations.

Advanced in situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced in situ spectroscopic techniques offer a powerful window into the dynamic processes occurring in a reaction flask.

Future research should increasingly employ techniques such as:

in situ FTIR and NMR Spectroscopy: These techniques allow for the real-time tracking of the concentrations of reactants, intermediates, and products. This data can be used to elucidate reaction kinetics and identify transient intermediates that may not be observable by traditional methods. For example, in situ IR has been successfully used to monitor the formation of 4-acetoxy substituted 5(4H)-oxazolones, providing insights into the reaction mechanism. mdpi.comsemanticscholar.org

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, including catalytic species and transient intermediates.

Raman Spectroscopy: This technique can provide complementary information to IR spectroscopy and is particularly useful for studying reactions in aqueous media.

By combining these in situ methods with kinetic modeling, a more complete picture of the reaction landscape can be constructed, leading to more efficient and selective synthetic protocols. A study on the synthesis of 4-methylene-2-phenyloxazol-5(4H)-one utilized ¹H NMR to monitor the consumption of starting material and the formation of the product over time. researchgate.net

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Its application to the study of this compound and its derivatives can accelerate the discovery of new compounds with desired properties.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound derivatives, as well as to model reaction pathways and transition states. This information can be used to understand the factors that control reactivity and selectivity.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity of this compound derivatives to biological targets. rroij.comresearchgate.netresearchgate.net This can help to prioritize compounds for synthesis and biological evaluation. Studies have used docking to evaluate oxazole derivatives as inhibitors of enzymes like peroxisome proliferator-activated receptor-gamma (PPARγ) and cyclooxygenase. rroij.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed reactivity or biological activity. mdpi.com These models can then be used to predict the properties of new, unsynthesized compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. rroij.comresearchgate.netacs.org This allows for the early identification of molecules with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug development process.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold in various fields of chemistry.

Q & A

Q. What in silico methods optimize the synthetic route for scalability?

- Methodology : Apply retrosynthetic analysis (e.g., using ChemAxon) to identify cost-effective intermediates. Simulate energy profiles for key steps (e.g., cyclization) using DFT calculations .

Notes

- Avoid unreliable sources (e.g., benchchem.com ) per guidelines.

- References to analogous compounds (e.g., benzoxazoles ) are included where direct data on this compound is limited.

- Advanced questions emphasize mechanistic insights and computational integration, aligning with trends in heterocyclic chemistry research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.